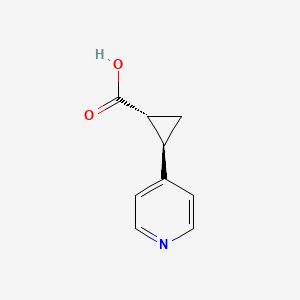

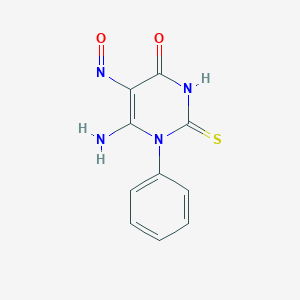

3,3'-(噻吩-2-基亚甲基)双(4-羟基-6-甲基吡啶-2(1H)-酮)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

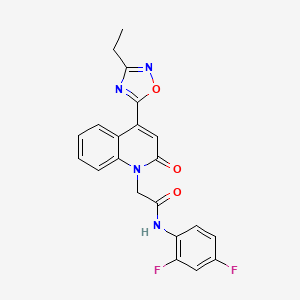

The compound "3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)" is a versatile building block with synthetic applications. It can be synthesized through various routes, such as 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reaction . This compound can function as a precursor for the construction of unsymmetrically 3,4-disubstituted thiophenes and 3,4-didehydrothiophene . Additionally, it can be used for the generation of highly strained cyclic cumulene 3,4-didehydrothiophene .

Synthesis Analysis

The compound can be synthesized through various methods, including 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reaction . These methods allow for the preparation of various thiophenes and dimer/tetramer derivatives .

Molecular Structure Analysis

The molecular structure of the compound allows for the construction of unsymmetrically 3,4-disubstituted thiophenes and highly strained cyclic cumulene 3,4-didehydrothiophene . These structural features contribute to its versatility as a building block in synthetic applications.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including stepwise regiospecific mono-ipso-substitution, palladium-catalyzed cross-coupling reactions, self-coupling reactions, and conversion of C-Si bond to C-Sn bond via boroxine, leading to the formation of unsymmetrically 3,4-disubstituted thiophenes and other derivatives .

Physical and Chemical Properties Analysis

The compound exhibits properties that make it suitable for use in optoelectronic device applications, as it can yield materials with blue emission characteristics and tailored properties through cyclic voltammetry and potential cycling .

Relevant Case Studies

The compound has been used as a precursor for the preparation of new conducting polymers, which are useful materials for electronics . Additionally, it has been electrochemically copolymerized with 3,4-ethylenedioxythiophene, resulting in a conductive copolymer characterized by various analytical techniques .

Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene

Synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and bis-, ter- and pentathiophenes with alternating 3,4-bis[(methoxycarbonyl)methyl]-substituted rings

Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes

Synthesis and characterization of conducting copolymer of (N1,N3-bis(thiophene-3-ylmethylene)benzene-1,3-diamine-co-3,4-ethylenedioxythiophene)

科学研究应用

导电聚合物

研究人员已经合成并表征了噻吩衍生物的导电共聚物,展示了它们在电子应用中的潜力。已经探索了涉及噻吩衍生物和 3,4-乙撑二氧噻吩 (EDOT) 的电化学共聚,表明这些共聚物表现出有希望的电导率测量结果。此类研究突出了噻吩基聚合物在电子设备中使用的适应性和其显着的电致变色特性 (Turac, Sahmetlioglu, & Toppare, 2014)。

电致变色材料

使用噻吩衍生物开发电致变色材料一直是重点,研究揭示了 3,5-二噻吩基吡啶的合成和电聚合。这些材料表现出稳定的电致变色特性,表明它们在需要变色功能的应用中的实用性,例如智能窗户和显示技术 (Krompiec 等人,2008)。

有机电子学

对噻吩/苯亚甲基共寡聚物(例如那些包含三氟甲基苯基基团的寡聚物)的研究表明,这些材料可以在场效应晶体管 (FET) 器件中用作 n 型半导体。这一发现指出了噻吩基化合物在制造有机电子元件(包括有机发光二极管 (OLED) 和太阳能电池)中的更广泛适用性 (Hotta 等人,2009)。

发光二极管 (LED)

已经合成了一系列新型的基于噻吩的共轭聚合物,用于聚合物发光二极管 (PLED)。这些聚合物在苯环和噻吩环上具有各种取代基,表现出可调谐的电子光谱和高光致发光效率。这些材料对于开发高效且颜色可调的发光器件至关重要 (Pei 等人,2000)。

属性

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-8-6-10(20)13(16(22)18-8)15(12-4-3-5-24-12)14-11(21)7-9(2)19-17(14)23/h3-7,15H,1-2H3,(H2,18,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXSRIUDYPQCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CC=CS2)C3=C(C=C(NC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)